7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline
Descripción
Propiedades
Fórmula molecular |
C9H9BrFN |
|---|---|
Peso molecular |
230.08 g/mol |
Nombre IUPAC |
7-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H9BrFN/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2 |
Clave InChI |
IQCLVGHRLJRFNH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C=C2F)Br)NC1 |
Origen del producto |
United States |
Métodos De Preparación
Bromination of Fluorinated Tetrahydroquinoline Precursors
A widely adopted approach involves the bromination of 5-fluoro-1,2,3,4-tetrahydroquinoline. This method leverages electrophilic aromatic substitution (EAS) to introduce bromine at the 7-position. Key steps include:
- Substrate Preparation : 5-Fluoro-1,2,3,4-tetrahydroquinoline is synthesized via catalytic hydrogenation of 5-fluoroquinoline using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–60°C.
- Bromination : The substrate is treated with molecular bromine (Br₂) in dichloromethane (DCM) at −10°C to 0°C to ensure regioselectivity. This low-temperature regime minimizes polybromination and side reactions.
Table 1: Bromination Reaction Parameters
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | −10°C to 0°C | Prevents over-bromination |
| Solvent | DCM | Enhances Br₂ solubility |
| Molar Ratio (Br₂) | 1.1–1.3 equiv | Optimizes mono-bromination |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
Post-bromination, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity.
Hydrogenation of Bromo-Fluoroquinoline
An alternative route begins with 7-bromo-5-fluoroquinoline, which undergoes catalytic hydrogenation to yield the tetrahydro derivative:
- Substrate Synthesis : 7-Bromo-5-fluoroquinoline is prepared via Friedländer annulation between 2-bromo-5-fluoroaniline and ethyl acetoacetate.
- Hydrogenation : The quinoline is reduced using W-4 Raney nickel under hydrogen pressure (0.8–1.2 MPa) at 40–50°C. Bromine inhibitors (e.g., morpholine) are added to prevent debromination.
Key Advantages :
- Higher functional group tolerance compared to EAS bromination.
- Yields >85% when using optimized catalyst loads (0.02–0.5 wt% Raney nickel).
Regioselectivity and Steric Effects
Positional Directing Groups
The fluorine atom at position 5 exerts a strong meta-directing effect during bromination, favoring substitution at position 7. Computational studies (DFT) confirm that the electron-withdrawing nature of fluorine stabilizes the transition state at the 7-position.
Solvent and Catalyst Interactions
Polar aprotic solvents (e.g., DCM) enhance bromine electrophilicity, while protic solvents (e.g., acetic acid) reduce regioselectivity due to hydrogen bonding with the amine group. Catalytic amounts of Lewis acids (e.g., FeCl₃) are avoided to prevent ring oxidation.
Industrial-Scale Production
Continuous Flow Synthesis
Recent patents disclose scalable methods using continuous flow reactors for bromination and hydrogenation:
- Bromination Module : Substrate and Br₂ are mixed in a microreactor at −5°C, achieving 90% conversion in <10 minutes.
- Hydrogenation Module : A fixed-bed reactor with Pd/Al₂O₃ catalysts operates at 50°C and 1 MPa H₂, yielding 7-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline at 8 kg/h.
Table 2: Industrial Process Metrics
| Metric | Bromination | Hydrogenation |
|---|---|---|
| Throughput | 12 L/h | 8 kg/h |
| Purity | 98% (HPLC) | 99% (GC) |
| Energy Consumption | 15 kWh/kg | 20 kWh/kg |
Challenges and Mitigation Strategies
Debromination During Hydrogenation
Exposure to high-pressure H₂ and active catalysts (e.g., Raney nickel) can lead to partial debromination. Mitigation strategies include:
Purification Difficulties
The product’s high polarity complicates crystallization. Patent CN112574106A recommends using n-hexane for fractional crystallization at 0–10°C, achieving 95% recovery.
Emerging Methodologies
Photocatalytic Bromination
Preliminary studies show that visible-light-mediated bromination using N-bromosuccinimide (NBS) and TiO₂ catalysts achieves 70% yield at room temperature, reducing energy costs.
Biocatalytic Approaches
Engineered cytochrome P450 enzymes selectively brominate 5-fluoro-1,2,3,4-tetrahydroquinoline in aqueous media, though yields remain low (35–40%).
Análisis De Reacciones Químicas
Tipos de Reacciones
La 7-Bromo-5-fluoro-1,2,3,4-tetrahidroquinolina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Conversión a derivados de quinolina.
Reducción: Formación de derivados de dihidroquinolina.
Sustitución: Reacciones de sustitución nucleófila en las posiciones de bromo o flúor.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de quinolina y dihidroquinolina, que se pueden utilizar posteriormente en la síntesis de moléculas más complejas .
Aplicaciones Científicas De Investigación
La 7-Bromo-5-fluoro-1,2,3,4-tetrahidroquinolina tiene varias aplicaciones en la investigación científica:
Química: Utilizada como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigada por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorada como un posible compuesto líder en el descubrimiento y desarrollo de fármacos.
Industria: Utilizada en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de la 7-Bromo-5-fluoro-1,2,3,4-tetrahidroquinolina implica su interacción con dianas moleculares específicas, como enzimas o receptores, lo que lleva a la modulación de las vías biológicas. Las dianas moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Halogenated Tetrahydroquinoline Derivatives
5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline
- Structure: Isoquinoline core (nitrogen at position 2) with bromine at position 5 and fluorine at position 5.
- Key Differences: The isoquinoline scaffold alters electronic properties and binding interactions compared to quinoline derivatives. This positional isomerism may influence solubility and receptor affinity .
- Applications : Used in synthetic intermediates for alkaloid-inspired pharmaceuticals .
7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 220247-73-4)
- Structure : Lacks the fluorine substituent but shares the bromine at position 6.
- The hydrochloride salt form enhances solubility in polar solvents .
- Synthetic Relevance : Frequently employed in peptide coupling reactions .
6-Fluoro-5,7-dibromo-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline (CE3F4)
- Structure : Contains two bromine atoms (positions 5 and 7) and a fluorine (position 6), with additional methyl and formyl groups.
- CE3F4 is a known inhibitor of human exchange proteins .
- Biological Activity : Demonstrates preferential inhibition of cAMP-mediated pathways, highlighting the impact of halogen positioning .
Methyl-Substituted Derivatives
7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1270045-85-6)
- Structure: Methyl group at position 2, fluorine at 6, and bromine at 7 on an isoquinoline core.
- This compound is utilized in high-throughput screening libraries .
5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1781489-28-8)
Physicochemical and Analytical Comparisons
- Collision Cross-Section (CCS) : The target compound’s CCS of 142.8 Ų ([M+H]+) suggests a compact structure, advantageous for LC-MS workflows .
- Thermal Stability : Derivatives like 8-Bromo-4,4-dimethyl-THQ (CAS 1187933-50-1) exhibit higher boiling points (~302°C), attributed to increased molecular weight and branching .
Actividad Biológica
7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine substituents significantly influences its chemical properties and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
The molecular formula of this compound is with a molecular weight of approximately 215.06 g/mol. The unique structure allows for various chemical modifications that can enhance its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen substituents (bromine and fluorine) enhance the compound's binding affinity to these targets, leading to various therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which is critical in cancer and infectious disease treatment.
- Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
-
Antimicrobial Activity:
- Preliminary studies suggest effectiveness against various bacterial strains.
- The compound's structure may facilitate penetration into bacterial cells.
-
Anticancer Properties:
- Investigated for its ability to inhibit tumor cell proliferation.
- Specific effects on cancer cell lines have been documented.
-
Antiviral Potential:
- Initial research indicates possible inhibition of viral replication mechanisms.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline | Bromine at position 6; Fluorine at position 5 | Different reactivity due to fluorine position |
| 7-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline | Bromine at position 7; Fluorine at position 8 | Potentially different biological activity |
| 6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline | Chlorine instead of bromine | May exhibit different pharmacological profiles |
This comparison highlights how variations in halogen positioning can significantly impact reactivity and biological activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activities of derivatives of this compound:
Study 1: Anticancer Activity
A study evaluated the anticancer properties of the compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as , suggesting potent antiproliferative effects.
Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that the compound exhibited bactericidal activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be , indicating promising antimicrobial potential.
Study 3: Mechanistic Insights
Molecular docking studies revealed that this compound binds effectively to target enzymes involved in cancer metabolism. This binding was characterized by favorable interactions with key amino acid residues in the active site.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
